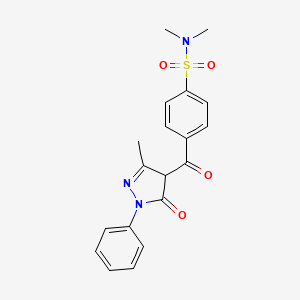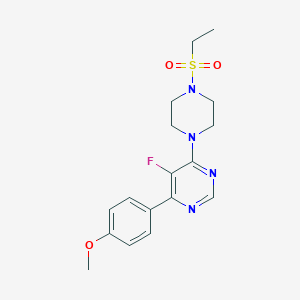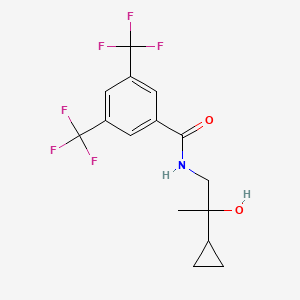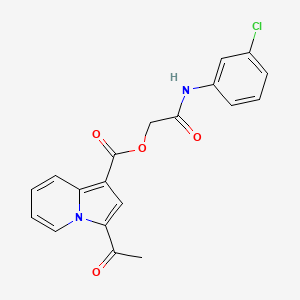![molecular formula C24H20FNO5S2 B2466098 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide CAS No. 896328-77-1](/img/structure/B2466098.png)
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” is a chemical compound with the molecular formula C16H19FN2O4S3. It has an average mass of 418.526 Da and a monoisotopic mass of 418.049103 Da .
Synthesis Analysis
The synthesis of sulfonamides like “N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” often involves S-N coupling reactions . Various methods have been reported, including the use of sulfonyl chlorides with amines, the oxidation of thiol derivatives to sulfonyl chlorides followed by reaction with amines, and the reaction of amine-derived sulfonate salts with cyanuric chloride .Molecular Structure Analysis
The molecular structure of “N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” includes a fluorophenyl group, a furyl group, and a biphenyl-4-sulfonamide group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The specific chemical reactions that “N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” undergoes would depend on the conditions and reagents present. As a sulfonamide, it could potentially participate in reactions such as hydrolysis, acylation, or displacement by nucleophiles .Physical And Chemical Properties Analysis
“N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” has a density of 1.5±0.1 g/cm3, a boiling point of 598.0±60.0 °C at 760 mmHg, and a flash point of 315.4±32.9 °C . It has 6 H-bond acceptors, 2 H-bond donors, and 10 freely rotating bonds .科学的研究の応用
Biocatalysis in Drug Metabolism
Biocatalysis using microbial systems, such as Actinoplanes missouriensis, has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach supports the full structure characterization of metabolites, enhancing our understanding of drug metabolism and facilitating clinical investigations by providing analytical standards for monitoring drug metabolites (Zmijewski et al., 2006).
Photophysical Properties
The effect of substituents on the photophysical properties of sulfonamide derivatives has been studied, revealing that these compounds exhibit varying fluorescence properties depending on their aryl part. This research aids in the spectroscopic characterization of biologically active molecules and explores the impact of substituents on their photophysical behaviors (Bozkurt et al., 2016).
Polymorphism in Aromatic Sulfonamides
Research into polymorphism of aromatic sulfonamides with fluorine groups has uncovered that fluorine substitution affects the ability of these compounds to form polymorphs or pseudopolymorphs. Such studies are crucial for understanding the solid-state chemistry of pharmaceuticals and could impact drug formulation and stability (Terada et al., 2012).
Antiproliferative Agents
Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research contributes to the development of new chemotherapeutic agents by identifying compounds with significant inhibitory effects on cancer cell proliferation (Pawar et al., 2018).
Polymer Science
In polymer science, the manipulation of polymer branching density using phosphine-sulfonate palladium and nickel catalysts in ethylene polymerization has been explored. Adjusting the ligand structures in these catalysts allows for the control of polymer properties, which is essential for developing new materials with tailored features (Yang et al., 2017).
Environmental Degradation
The environmental degradation of perfluoroalkyl acid precursors, including sulfonamide-based precursors, has been reviewed. Understanding the biotransformation pathways of these persistent compounds is critical for assessing their environmental fate and effects, as well as for developing strategies to mitigate their impact (Zhang et al., 2020).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S2/c25-20-10-14-21(15-11-20)32(27,28)24(23-7-4-16-31-23)17-26-33(29,30)22-12-8-19(9-13-22)18-5-2-1-3-6-18/h1-16,24,26H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFDJMXYZKSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1'-biphenyl]-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)
![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)



![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2466025.png)

![2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2466027.png)
![Butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2466028.png)

![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2466032.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2466034.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2466038.png)